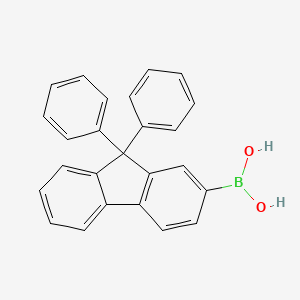

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid

描述

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is an organic compound with the chemical formula C25H19BO2. It is a white solid powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and chloroform . This compound is an important intermediate in organic synthesis and is known for its high fluorescence efficiency, making it useful in optoelectronic devices .

准备方法

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid can be synthesized through the reaction of phenylboronic acid with fluoren-2-aldehyde . The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

化学反应分析

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: It can be reduced to form boron-containing hydrocarbons.

Substitution: It participates in Suzuki-Miyaura coupling reactions, where it reacts with halides to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dichloromethane . Major products formed from these reactions include boronic esters, boronic acids, and various substituted fluorenes .

科学研究应用

Drug Discovery

Boron-containing compounds, including (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid, have garnered attention for their role in drug discovery. They are often utilized as motifs in the design of inhibitors for various biological targets. For instance, boronic acids are known to inhibit proteasomes, which are vital for protein degradation pathways implicated in cancer and other diseases .

Case Study:

A study highlighted the use of boronic acids as lead compounds for targeting lipid homeostasis-related diseases. The compound demonstrated significant inhibition of SREBP target gene expression in cultured cells, showcasing its potential as a therapeutic agent against metabolic disorders .

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reaction Conditions

Boronic Acid Polymers

This compound is also used in the synthesis of boronic acid-containing polymers. These polymers exhibit unique properties that make them suitable for applications in drug delivery systems and biosensors.

Case Study:

Research has demonstrated that boronic acid-based polymers can selectively bind to diols, allowing for the development of smart materials that respond to environmental changes. These materials have potential applications in controlled drug release mechanisms .

Boron-Based Nanoprobes

The compound has been explored for use in boron-based nanoprobes, which exhibit selective binding to specific bacterial strains or species. This selectivity is achieved by modifying the surface properties of the nanoprobes with boronic acids.

Case Study:

Boronic acid-based dendrimers have been developed as nanoprobes for targeted imaging and therapy. These nanostructures showed enhanced selectivity towards bacterial strains, indicating their potential use in medical diagnostics and targeted therapy .

作用机制

The mechanism by which (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid exerts its effects involves its ability to form stable boron-carbon bonds. This stability allows it to participate in various coupling reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved include the formation of boronic esters and acids, which are key intermediates in many synthetic processes .

相似化合物的比较

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid can be compared with other similar compounds such as:

9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: This compound has similar applications in organic synthesis but differs in its substituent groups, which can affect its reactivity and solubility.

9,9-Dioctylfluorene-2-boronic acid: This compound is used in the synthesis of materials for organic solar cells and has different physical properties due to its longer alkyl chains.

The uniqueness of this compound lies in its high fluorescence efficiency and its versatility as an intermediate in various synthetic processes .

生物活性

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid is a compound of significant interest in various fields, including chemistry, biology, and medicine. Its biological activity is primarily attributed to its ability to interact with biological targets through reversible covalent bonding and its potential applications as a fluorescent probe. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target Interactions

this compound interacts with various biological targets, particularly enzymes and receptors. The mechanism involves forming reversible covalent bonds with hydroxyl groups present in these biomolecules. This interaction can influence enzyme activity and cellular signaling pathways, leading to various biological effects.

Biochemical Pathways

The compound participates in critical biochemical reactions, including Suzuki coupling reactions, which are essential for synthesizing complex organic molecules. Additionally, it has been shown to influence cellular metabolism and gene expression through its interactions with proteins.

Cellular Effects

Recent studies have highlighted the compound's effects on cell viability and proliferation. In vitro assays demonstrated that this compound exhibits a concentration-dependent decrease in cell viability in certain cancer cell lines. For instance, it showed an IC50 value of approximately 0.1969 μM against 4T1 breast cancer cells . This suggests that the compound may have potential applications in cancer therapy by inhibiting tumor cell growth.

Fluorescent Properties

The high fluorescence efficiency of this compound makes it suitable for use as a fluorescent probe in biological imaging. Its unique photophysical properties allow for effective labeling and visualization of biomolecules within cells. This capability is particularly valuable in research settings for studying cellular processes and dynamics.

Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Cell Viability Studies : Research indicated that at concentrations higher than 300 μM, the compound did not significantly affect cell viability in 4T1 cells, reinforcing its selective action at lower concentrations .

- Mechanistic Insights : The compound has been shown to share targets with other boronic acids, such as estrogen receptors and cytochrome P450 enzymes. This suggests that it may exert pharmacological effects through similar pathways as these compounds .

- Fluorescent Probes Development : Studies have successfully utilized this compound in developing chemosensors for monosaccharides at physiological pH levels due to its ability to form complexes with sugars through boronate ester formation .

Comparative Analysis

| Property/Activity | This compound | Other Boronic Acids |

|---|---|---|

| IC50 (4T1 Cells) | 0.1969 μM | Varies by structure |

| Fluorescence Efficiency | High | Varies; some are lower |

| Mechanism of Action | Reversible covalent bond formation | Similar across many boronic acids |

| Applications | Fluorescent probes, potential drug delivery | Varies; includes drug delivery |

Case Studies

- Fluorescent Imaging : In a study focused on imaging cellular processes, this compound was employed as a fluorescent probe to visualize glucose uptake in live cells. The results demonstrated enhanced imaging capabilities due to the compound's strong fluorescence under UV light .

- Cancer Therapeutics : Another investigation explored the compound's efficacy in inhibiting proliferation in breast cancer models. The study concluded that its low IC50 values indicate potential as a therapeutic agent against specific cancer types .

属性

IUPAC Name |

(9,9-diphenylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFALCJMNUHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258947 | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-31-0 | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Diphenylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。